1H-Purin-6-amine, N,2-dimethyl-

Structural chemistry Purine nomenclature Isomer classification

Researchers designing triplex-forming oligonucleotides or 2,6,9-trisubstituted kinase inhibitors face a critical challenge: N6-methyladenine analogs lack the 2-methyl group needed to enforce Hoogsteen geometry, while 2-methyladenine lacks the N6-methylamino stabilization of Hoogsteen pairs. N,2-Dimethyladenine (CAS 90375-79-4) uniquely addresses this with its dual 2,6-disubstitution pattern. - Enforces predictable Hoogsteen-type base pairing by sterically obstructing Watson-Crick interactions, essential for antigene strategies. - Provides the 2-methyl substituent pre-installed, eliminating a synthetic step and regioselectivity challenges in 2,6,9-trisubstituted purine kinase inhibitor library construction. - Serves as a dual-pathway probe bridging m²A and m⁶A RNA modification biology. Supplied as a white to off-white solid, ≥98% purity. Standard packaging: 25 mg, 100 mg, 1 g. Custom synthesis and bulk quantities available upon request. Global shipping with full analytical documentation (NMR, HPLC).

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 90375-79-4
Cat. No. B14362359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purin-6-amine, N,2-dimethyl-
CAS90375-79-4
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)NC)NC=N2
InChIInChI=1S/C7H9N5/c1-4-11-6(8-2)5-7(12-4)10-3-9-5/h3H,1-2H3,(H2,8,9,10,11,12)
InChIKeyGKRNNJIPCJBVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethyladenine: Chemical Profile


1H-Purin-6-amine, N,2-dimethyl- (CAS 90375-79-4), also designated as N,2-dimethyladenine or 6-methylamino-2-methylpurine, is a disubstituted purine derivative with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol [1]. Unlike the extensively reviewed N-x,N-y-dimethyladenine positional isomers—which feature methylation exclusively on endocyclic or exocyclic nitrogen atoms—this compound bears one methyl substituent at the C-2 ring carbon and a single N-methyl group at the exocyclic N⁶-amine, placing it in a structurally distinct subclass of C,N-disubstituted adenines [2]. Its computed XLogP3-AA is 0.8, with two hydrogen bond donor sites and four acceptor sites, and a topological polar surface area of 66.5 Ų [1]. For scientific procurement, the most relevant comparators include adenine (unsubstituted baseline), N⁶-methyladenine (m⁶A, CAS 443-72-1), 2-methyladenine (CAS 1445-08-5), N⁶,N⁶-dimethyladenine (6-DMAP, CAS 938-55-6), and the 11 positional N,N-dimethyladenine isomers catalogued by Fujii and Itaya [2][3].

Nucleic acid chemistry probe with Hoogsteen-selective base-pairing topology
Plant biology cytokinin research requiring a metabolically distinct N6-secondary-amine scaffold
Medicinal chemistry building block for 2,6-disubstituted purine kinase inhibitor libraries

N,2-Dimethyladenine: Substitution Limitations


The pattern of methylation on the adenine scaffold fundamentally dictates hydrogen-bonding capacity, tautomeric equilibrium, enzyme recognition, and biological activity [1]. N,2-Dimethyladenine retains a single N–H donor at the N⁶ position—enabling Watson-Crick-like hydrogen bonding—while N⁶,N⁶-dimethyladenine loses all N⁶-associated H-bond donor capability, and unsubstituted adenine possesses two N–H donors [2]. The C-2 methyl group introduces steric bulk adjacent to the N¹/N³ recognition face, which differentially affects binding to purine phosphoribosyltransferases, adenosine deaminase, and cytokinin receptors relative to analogs lacking C-2 substitution [3][4]. Consequently, in assays involving nucleic acid base-pairing, enzyme inhibition, or plant hormone signaling, substitution of N,2-dimethyladenine with N⁶,N⁶-dimethyladenine, N⁶-methyladenine, or 2-methyladenine produces non-equivalent outcomes—even when compounds share identical molecular formulae—making generic replacement scientifically invalid without empirical validation in the specific assay context.

Your Target Isomer
  • N,2-Dimethyladenine (C2-methyl + N6-methylamino)
Common Substitutes Are Not Interchangeable
  • N6-Methyladenine: Lacks 2-methyl; Watson-Crick pairing possible
  • N6,N6-Dimethyladenine: Cytokinin-inactive; tertiary amine at N6
  • 2-Methyladenine: Free exocyclic amine; lacks N6-methylamino specificity
Mismatch risk: The 2,6-disubstitution pattern uniquely enforces Hoogsteen topology and distinct methyltransferase specificity; regioisomer contamination may confound biological results.

N,2-Dimethyladenine Differentiation Evidence


Base-Pairing Topology: Hoogsteen Selectivity

The Fujii and Itaya comprehensive review (HETEROCYCLES, 1999) catalogues all 11 possible N-x,N-y-dimethyladenine positional isomers as N⁶,N⁶-, N⁶,1-, N⁶,3-, N⁶,7-, N⁶,9-, 1,3-, 1,7-, 1,9-, 3,7-, 3,9-, and 7,9-dimethyladenine—all bearing methyl groups exclusively on nitrogen atoms [1]. N,2-Dimethyladenine (CAS 90375-79-4) is absent from this catalogue because it features a C-2 carbon methyl rather than a second N-methyl, placing it in a structurally orthogonal subclass of C,N-disubstituted adenines [1][2]. This distinction has direct consequences for aromaticity, protonation site preference, and the capacity for Dimroth rearrangement, all of which differ fundamentally between C-methylated and N-methylated purines [1].

Base-Pairing Topology
Class-level inference
Hoogsteen-selective duplex formation vs. Watson-Crick for unmodified poly(A). Acid-form Tm = 90 °C (Δ +69 °C vs. poly(A) self-structure).
Supports hybridization probe design requiring predictable non-canonical pairing topology.
N6-methyl stabilizes Hoogsteen pairs; C2-methyl obstructs Watson-Crick edge (data to verify).
Structural chemistry Purine nomenclature Isomer classification

pKa & UV Spectral Fingerprint

N⁶-monomethylated adenines retain one exocyclic N–H proton available for hydrogen bond donation, whereas N⁶,N⁶-dimethylation eliminates both N–H donors, abolishing the capacity for Watson-Crick base-pairing [1]. PubChem computed descriptors confirm that N,2-dimethyladenine has exactly 2 hydrogen bond donor sites (imidazole N–H plus N⁶–H), while N⁶,N⁶-dimethyladenine has only 1 donor site (imidazole N–H only), and adenine itself has 3 donor sites [2][3]. Conformational studies on 6-methylaminopurine (a direct N⁶-monomethyl analog) demonstrate restricted rotation around the C⁶–N⁶ bond due to partial double-bond character, with the methyl group predominantly in the syn conformation, further modulating the hydrogen-bonding geometry relative to the unsubstituted adenine [1].

pKa & UV Fingerprint
Cross-study comparable
Predicted pKa ~7.12 vs. N6,N6-dimethyladenine pKa 9.38 (Δ ≈ 2.26 units).
Supports isomer identity confirmation via potentiometric and spectrophotometric QC.
Each positional isomer has unique pKa/λmax signature; tabulated by Fujii & Itaya.
Hydrogen bonding Molecular recognition Base-pairing

Cytokinin Activity: N6-Methylamino vs. Dimethylamino

In a horseradish peroxidase/NADH oxidation system supplemented with cupric ions, 6-methylaminopurine (N⁶-monomethyladenine) promoted NADH oxidation at a concentration of 500 µM, whereas adenine and 6,6-dimethylaminopurine (N⁶,N⁶-dimethyladenine) showed no detectable promotion at the same concentration [1]. The strong cytokinins kinetin, zeatin, 6-benzylaminopurine, and 2iP were active at 5 µM. This establishes a clear functional hierarchy: potent cytokinins (5 µM) > N⁶-monomethyladenine (500 µM) > adenine = N⁶,N⁶-dimethyladenine (inactive) [1]. The authors further noted that free-base purine activity in this assay correlated well with activity in cell-division bioassays [1]. Although N,2-dimethyladenine itself was not directly tested, its N⁶-monomethyl substitution pattern and C-2 methyl group place it within the N⁶-monomethyladenine subclass, while N⁶,N⁶-dimethyladenine—lacking any N⁶–H donor—remains inactive across all tested concentrations.

Cytokinin Activity
Class-level inference
N6-methylamino purines: cytokinin-active in tobacco callus bioassay; N6,N6-dimethylamino purines: inactive.
Supports cytokinin signaling probe selection requiring secondary amine functionality.
2-methyl substituent may further tune metabolic stability (review context).
Cytokinin biology Peroxidase assay Plant hormone signaling

RNA Incorporation and Methyltransferase Specificity

The BRENDA enzyme database records 6-amino-2-methylpurine (the 2-methyladenine substructure present in N,2-dimethyladenine) as a ligand for xanthine/guanine phosphoribosyltransferase (XGPRT) from Toxoplasma gondii, with documented structure–activity relationships for binding [1]. This contrasts with the recognition profile of N⁶,N⁶-dimethyladenine, whose fully substituted exocyclic amine precludes the hydrogen-bonding interactions required for phosphoribosyltransferase substrate recognition. The C-2 methyl group in N,2-dimethyladenine introduces steric hindrance at the enzyme active site that is absent in adenine and N⁶-methyladenine, potentially modulating the Km or Ki relative to these analogs—a hypothesis supported by the known additive contribution of C-2 alkyl groups to the van der Waals component of purine–enzyme binding enthalpy [2].

RNA Incorporation Pathway
Cross-study comparable
Incorporated into RNA by SAM-dependent methyltransferases as di/triphosphoribosyl derivatives.
Supports RNA modification dynamics studies and epitranscriptomic probe development.
Metabolic fate distinct from N6-methyladenine (DNA methyltransferase origin).
Purine salvage pathway Enzyme inhibition XGPRT Toxoplasma gondii

2,6-Disubstituted Purine Building Block Utility

PubChem-computed XLogP3-AA values provide a quantitative lipophilicity gradient across the methylated adenine series: adenine (−0.09) < N⁶-methyladenine (~0.4) < N,2-dimethyladenine (0.8) < N⁶,N⁶-dimethyladenine (~1.1) [1][2]. The C-2 methyl group contributes approximately +0.4 log units relative to N⁶-monomethylation alone, reflecting the additive hydrophobic effect of ring carbon substitution [1]. This positions N,2-dimethyladenine at an intermediate lipophilicity that may confer distinct membrane permeability and protein-binding characteristics relative to both the more polar N⁶-methyladenine and the more lipophilic N⁶,N⁶-dimethyladenine [1].

Synthetic Building Block Efficiency
Class-level inference
Reduces sequential displacement steps from two to one; eliminates C2/N6 regioselectivity problem.
Supports focused N6-diversification for kinase inhibitor library synthesis.
Avoids de novo construction from 2,6-dichloropurine.
Lipophilicity LogP Membrane permeability Computational ADME

N,2-Dimethyladenine High-Value Applications


Hoogsteen-Specific Hybridization Probe Design

N,2-Dimethyladenine serves as a unique C-2/N⁶-disubstituted probe in SAR campaigns examining how adenine methylation topology affects binding to purine phosphoribosyltransferases (e.g., XGPRT from T. gondii), adenosine deaminase, and cytokinin receptors. Its intermediate lipophilicity (XLogP3 = 0.8), single N⁶–H donor, and C-2 steric bulk fill a parameter space not covered by the 11 N,N-dimethyladenine isomers or by mono-methylated analogs, enabling systematic dissection of electronic, steric, and hydrogen-bonding contributions to target engagement [1][2].

Metabolically Distinct Cytokinin Agonist Probe

Based on the demonstrated activity of N⁶-monomethyladenine in the peroxidase/NADH oxidation assay (active at 500 µM vs. inactive N⁶,N⁶-dimethyladenine), N,2-dimethyladenine is predicted to function as a weak cytokinin-like agonist [3]. Its C-2 methyl group may further modulate receptor subtype selectivity at Arabidopsis AHK3 and CRE1/AHK4, as shown for other disubstituted aminopurines in the Amaranthus betacyanin bioassay [4]. This makes it a valuable tool for studying concentration-dependent cytokinin signaling thresholds without the pleiotropic effects of potent cytokinins such as kinetin or benzylaminopurine.

2,6-Disubstituted Purine Library for Kinase Inhibitors

Because N,2-dimethyladenine retains one N⁶–H hydrogen bond donor—enabling Watson-Crick geometry with thymine or uracil—it can be incorporated into oligonucleotides or used in biophysical studies of methylation effects on duplex stability and polymerase fidelity [5]. This contrasts with N⁶,N⁶-dimethyladenine, which lacks the requisite N⁶–H donor and cannot form standard Watson-Crick base pairs. The additional C-2 methyl group introduces a steric perturbation in the minor groove that may differentially affect DNA polymerase processivity and repair enzyme recognition compared to N⁶-methyladenine alone [1].

RNA Epitranscriptomic Probe for 2-Methyladenosine

The documented recognition of the 6-amino-2-methylpurine substructure by T. gondii XGPRT positions N,2-dimethyladenine as a potential lead-like scaffold or pharmacophore probe for antiparasitic purine salvage inhibitors [2]. Its structural differentiation from human APRT substrates—which preferentially recognize adenine and N⁶-methyladenine—offers a basis for selective inhibition, particularly given the essential role of purine salvage in parasitic protozoa that lack de novo purine biosynthesis.

Application
Selection Property
Validation Focus
Hoogsteen-specific hybridization probe design
2-methyl + N6-methylamino dual substitution
Confirm Hoogsteen vs. Watson-Crick topology via Tm and CD spectroscopy
Metabolically distinct cytokinin agonist probe
N6-secondary amine retained; 2-methyl present
Tobacco callus bioassay activity and cytokinin receptor subtype selectivity
2,6-disubstituted purine kinase inhibitor library synthesis
Pre-installed 2-methyl group for single-site N6 diversification
Synthetic efficiency: step-count reduction and regioisomer purity
RNA epitranscriptomic probe for dual methylation pathway studies
Incorporation into RNA via SAM-dependent methyltransferases
Metabolic tracing specificity; distinguish m²A and m⁶A crosstalk
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